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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dihydroartemisinin (DHA), primarily as

part of the combination therapy Dihydroartemisinin-Piperaquine (DHA-PQP), against other

therapeutic alternatives based on meta-analyses of clinical trial data. The focus is on its

application in the treatment of malaria and its potential as an anticancer agent.

Dihydroartemisinin in the Treatment of Malaria
DHA is a potent and rapidly acting antimalarial drug. It is the active metabolite of all artemisinin

derivatives and is most commonly used in combination with a longer-acting partner drug to

prevent recrudescence. The most widely used combination is DHA-PQP.

Comparison with Artemether-Lumefantrine (AL) for
Uncomplicated Plasmodium falciparum Malaria in
Children
A systematic review and meta-analysis of 25 randomized controlled trials involving 13,198

children in Africa provided high-quality evidence on the comparative efficacy of DHA-PQP and

Artemether-Lumefantrine (AL) for the treatment of uncomplicated P. falciparum malaria.[1][2][3]
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Outcome Comparison
No. of
Participants
(Studies)

Risk Ratio
(RR) [95% CI]

Quality of
Evidence

PCR-Unadjusted

Treatment

Failure (Day 28)

DHA-PQP vs. AL 1,302 (4) 0.14 [0.08–0.26] High

PCR-Adjusted

Treatment

Failure (Day 28)

DHA-PQP vs. AL 8,508 (16) 0.45 [0.29–0.68] High

PCR-Adjusted

Treatment

Failure (Day 42)

DHA-PQP vs. AL 5,959 (17) 0.60 [0.47–0.78] High

The data indicates that DHA-PQP is more effective than AL in preventing new infections and

recrudescence at both day 28 and day 42.[1][2] While the efficacy for both treatments was high

(≥95%) at day 28, DHA-PQP showed a statistically significant advantage.[1][2]

Safety and Tolerability Data:

A meta-analysis of 18 studies with 10,498 participants compared the safety profiles of DHA-

PQP and AL in African children.[4][5]

Adverse Event Comparison
No. of
Participants
(Studies)

Risk Ratio
(RR) [95% CI]

Quality of
Evidence

Early Vomiting DHA-PQP vs. AL 7,796 (10) 2.26 [1.46–3.50] High

Cough DHA-PQP vs. AL 8,013 (13) 1.06 [1.01–1.11] High

Diarrhoea DHA-PQP vs. AL 6,841 (11) 1.16 [1.03–1.31] High

While both drugs are generally well-tolerated, the meta-analysis found that early vomiting,

cough, and diarrhea were significantly more frequent in patients treated with DHA-PQP

compared to AL.[4][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.malariaworld.org/scientific-articles/efficacy-dihydroartemisinin-piperaquine-versus-artemether-lumefantrine-treatment
https://www.researchgate.net/publication/353856031_Efficacy_of_dihydroartemisinin-piperaquine_versus_artemether-lumefantrine_for_the_treatment_of_uncomplicated_Plasmodium_falciparum_malaria_among_children_in_Africa_a_systematic_review_and_meta-analysi
https://www.malariaworld.org/scientific-articles/efficacy-dihydroartemisinin-piperaquine-versus-artemether-lumefantrine-treatment
https://www.researchgate.net/publication/353856031_Efficacy_of_dihydroartemisinin-piperaquine_versus_artemether-lumefantrine_for_the_treatment_of_uncomplicated_Plasmodium_falciparum_malaria_among_children_in_Africa_a_systematic_review_and_meta-analysi
https://www.malariaworld.org/scientific-articles/safety-dihydroartemisinin-piperaquine-versus-artemether-lumefantrine-treatment-uncomplicated
https://www.researchgate.net/publication/354880188_Safety_of_Dihydroartemisinin-Piperaquine_Versus_Artemether-Lumefantrine_For_the_Treatment_of_Uncomplicated_Plasmodium_Falciparum_Malaria_Among_Children_in_Africa_a_Systematic_Review_and_Meta-Analysis_
https://www.malariaworld.org/scientific-articles/safety-dihydroartemisinin-piperaquine-versus-artemether-lumefantrine-treatment-uncomplicated
https://www.researchgate.net/publication/354880188_Safety_of_Dihydroartemisinin-Piperaquine_Versus_Artemether-Lumefantrine_For_the_Treatment_of_Uncomplicated_Plasmodium_Falciparum_Malaria_Among_Children_in_Africa_a_Systematic_Review_and_Meta-Analysis_
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11718603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparison with Chloroquine (CQ) for Plasmodium
vivax Malaria
The emergence of chloroquine-resistant P. vivax has necessitated alternative treatments. A

meta-analysis of individual patient data from 19 studies (2,017 patients) compared the efficacy

of DHA-PQP with AL for P. vivax recurrence.[6] Additionally, a randomized controlled trial in

Afghanistan with 536 patients directly compared DHA-PQP with chloroquine.[7]

Efficacy Data:

Outcome Comparison No. of Patients
Hazard Ratio (HR) /
Recurrence Rate

Recurrence at Day 42 DHA-PQP vs. AL
812 (DHA-PQP), 384

(AL)

AHR: 12.63 [6.40–

24.92] (higher risk

with AL)

Recurrence at Day 56 DHA-PQP vs. CQ 536
2.8% (DHA-PQP) vs.

8.9% (CQ)

DHA-PQP demonstrates superior efficacy in preventing P. vivax recurrence compared to both

AL and chloroquine.[6][7] The longer post-treatment prophylactic effect of piperaquine is a key

factor in this advantage.

Comparison with Sulfadoxine-Pyrimethamine (SP) for
Intermittent Preventive Treatment in Pregnancy (IPTp)
In regions with high resistance to SP, DHA-PQP has been evaluated as an alternative for IPTp.

A meta-analysis of individual participant data from six trials in Africa, including 6,646

pregnancies, compared the two regimens.[8][9][10][11]
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Outcome Comparison
Risk Reduction with DHA-
PQP [95% CI]

Incidence of Clinical Malaria DHA-PQP vs. SP 69% [45%–82%]

Placental Parasitaemia DHA-PQP vs. SP 62% [37%–77%]

Moderate Maternal Anaemia DHA-PQP vs. SP 17% [0%–31%]

DHA-PQP is significantly more effective than SP in preventing clinical malaria, placental

parasitaemia, and moderate maternal anaemia in pregnant women.[8][9][10][11]

Birth and Infant Outcomes:

Outcome Comparison Finding

Mean Newborn Birthweight SP vs. DHA-PQP 50g higher with SP [13–88]

Small-for-Gestational-Age Risk SP vs. DHA-PQP 15% lower with SP [3%–24%]

Infant Stunting (by 2 months,

multigravidae)
SP vs. DHA-PQP 20% lower with SP [8%–30%]

Infant Underweight (by 2

months, multigravidae)
SP vs. DHA-PQP 35% lower with SP [17%–49%]

Despite its superior antimalarial efficacy, IPTp with DHA-PQP did not lead to improved birth

outcomes compared to SP.[8][9][10][11][12] In fact, SP was associated with a higher mean

birthweight and a lower risk of small-for-gestational-age infants.[8][9][10][11]

Dihydroartemisinin in the Treatment of Cancer
The anticancer potential of DHA is an active area of preclinical research. DHA has been shown

to exert anticancer effects through various mechanisms, including the induction of apoptosis,

inhibition of proliferation, and anti-angiogenesis. However, it is crucial to note that there are

currently no published meta-analyses of randomized controlled clinical trials for DHA in cancer

treatment. The available data is largely from in vitro and in vivo studies, with a limited number

of early-phase clinical trials.
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Preclinical Evidence and Mechanism of Action
Preclinical studies have demonstrated that DHA can induce cell cycle arrest and apoptosis in

various cancer cell lines, including colorectal carcinoma.[13][14] The anticancer activity of DHA

is often linked to the induction of iron-dependent endoplasmic reticulum stress.[13]

Clinical Trial Landscape
A search of clinical trial registries reveals a limited number of studies investigating DHA or its

derivatives for cancer treatment. For instance, a Phase II clinical study (NCT07095478) is

evaluating the safety and efficacy of oral artesunate (a derivative of artemisinin) for pre-cervical

cancer (CIN2/3).[15] Another registered trial in China (ChiCTR2100041652) is investigating

DHA combined with chemoradiotherapy for locally advanced head and neck squamous cell

carcinoma.[16] These trials are crucial for establishing the clinical safety and efficacy of

artemisinin derivatives in oncology.

Experimental Protocols
The methodologies for the meta-analyses cited in this guide followed established systematic

review protocols.
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Problem Formulation & Protocol Development

Comprehensive Literature Search
(e.g., PubMed, CENTRAL, ClinicalTrials.gov)

Study Selection (Inclusion/Exclusion Criteria)

Data Extraction

Quality Assessment (e.g., GRADE)

Quantitative Synthesis (Meta-Analysis)
(e.g., Risk Ratios, Hazard Ratios)

Interpretation of Results & Reporting

Click to download full resolution via product page

Caption: General workflow for conducting a systematic review and meta-analysis.

For the individual clinical trials included in these meta-analyses, the protocols typically involved:

Study Design: Randomized controlled trials.

Participants: Patients with confirmed uncomplicated malaria or pregnant women in malaria-

endemic regions.
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Interventions: Administration of DHA-PQP or the comparator drug (AL, CQ, or SP) according

to specific dosing regimens.

Follow-up: Monitoring of patients for a defined period (e.g., 28, 42, or 56 days) for clinical

and parasitological outcomes.

Endpoints: Primary endpoints often included PCR-corrected treatment failure rates,

incidence of clinical malaria, or adverse birth outcomes. Secondary endpoints included

parasite and fever clearance times, and the incidence of adverse events.

Signaling Pathways Modulated by
Dihydroartemisinin in Cancer
Preclinical research has identified several key signaling pathways that are modulated by DHA

in cancer cells. These are critical for its observed anti-proliferative and pro-apoptotic effects.

Inhibited Pathways Activated Pathways

Dihydroartemisinin (DHA)

mTOR

inhibits

NF-κB

inhibits

Wnt/β-catenin

inhibits

STAT3

inhibits

Angiogenesis

inhibits

Apoptosis

induces

ER Stress

induces

Click to download full resolution via product page

Caption: Key signaling pathways modulated by Dihydroartemisinin in cancer cells.

Summary and Future Directions
Malaria: The meta-analysis data strongly supports the use of DHA-PQP as a highly effective

treatment for both P. falciparum and P. vivax malaria, often demonstrating superiority over older

antimalarials like chloroquine and even other artemisinin-based combination therapies such as

artemether-lumefantrine in preventing recurrences. For IPTp, while DHA-PQP offers superior
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antimalarial protection, its impact on birth outcomes requires further investigation, suggesting

that the benefits of SP may extend beyond its antimalarial activity.

Cancer: The potential of DHA as an anticancer agent is promising, supported by a growing

body of preclinical evidence. However, the lack of robust clinical trial data, particularly from late-

phase studies and meta-analyses, means that its role in cancer therapy is yet to be

established. The ongoing clinical trials will be critical in determining the safety and efficacy of

DHA and its derivatives in various cancer types. Further research is warranted to translate the

preclinical findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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